

Physical and chemical properties of 4-Bromo-2-(bromomethyl)-1-nitrobenzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Bromo-2-(bromomethyl)-1-nitrobenzene

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An In-Depth Technical Guide to **4-Bromo-2-(bromomethyl)-1-nitrobenzene**

Introduction

4-Bromo-2-(bromomethyl)-1-nitrobenzene is a versatile trifunctional aromatic compound of significant interest in synthetic organic chemistry. Characterized by a benzene ring substituted with a nitro group, a bromine atom, and a bromomethyl group, this molecule serves as a pivotal intermediate in the synthesis of a wide array of more complex chemical entities. Its strategic placement of reactive functional groups allows for a variety of chemical transformations, making it a valuable building block in the development of pharmaceuticals, agrochemicals, and specialty dyes.^[1] This guide provides a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and handling protocols, tailored for researchers and professionals in the chemical sciences.

Nomenclature and Chemical Identifiers

Correctly identifying a chemical compound is fundamental for research and safety. **4-Bromo-2-(bromomethyl)-1-nitrobenzene** is known by several names and is cataloged in major chemical databases.

- IUPAC Name: **4-bromo-2-(bromomethyl)-1-nitrobenzene**^[2]
- Synonyms: 5-Bromo-2-nitrobenzyl bromide^[2]

- CAS Registry Number: 35287-42-4[2]
- Molecular Formula: C₇H₅Br₂NO₂[2]
- InChI Key: HEDWEKIFJGXTDZ-UHFFFAOYSA-N[2]

Physicochemical Properties

The physical and chemical properties of **4-Bromo-2-(bromomethyl)-1-nitrobenzene** are summarized in the table below. These characteristics are crucial for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

Property	Value	Source(s)
Molecular Weight	294.93 g/mol	[2][3]
Appearance	Colorless to light yellow crystal or powder	[4]
Melting Point	55-58 °C	[4]
Boiling Point	190 °C (at 5 mmHg)	[4]
Density	1.946 g/mL (predicted: 2.006±0.06 g/cm ³)	[4][5]
Solubility	Slightly soluble in water; soluble in organic solvents like ethanol.[4]	
Storage Temperature	Inert atmosphere, 2-8°C or under inert gas (nitrogen or Argon).[5][6]	

Spectroscopic Characterization

Spectroscopic data is essential for the structural elucidation and purity assessment of **4-Bromo-2-(bromomethyl)-1-nitrobenzene**.

- **^1H NMR Spectroscopy:** The proton NMR spectrum provides characteristic signals for the aromatic and benzylic protons. A typical spectrum would show signals for the three aromatic protons in the deshielded region and a singlet for the two benzylic protons of the $-\text{CH}_2\text{Br}$ group.
- **^{13}C NMR Spectroscopy:** The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule, with their chemical shifts influenced by the attached functional groups.
- **Infrared (IR) Spectroscopy:** The IR spectrum is characterized by strong absorption bands corresponding to the nitro group (typically around 1530 cm^{-1} and 1350 cm^{-1} for asymmetric and symmetric stretching, respectively) and C-Br stretching vibrations.
- **Mass Spectrometry (MS):** Mass spectrometry will show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of two bromine atoms.

Chemical Properties and Reactivity

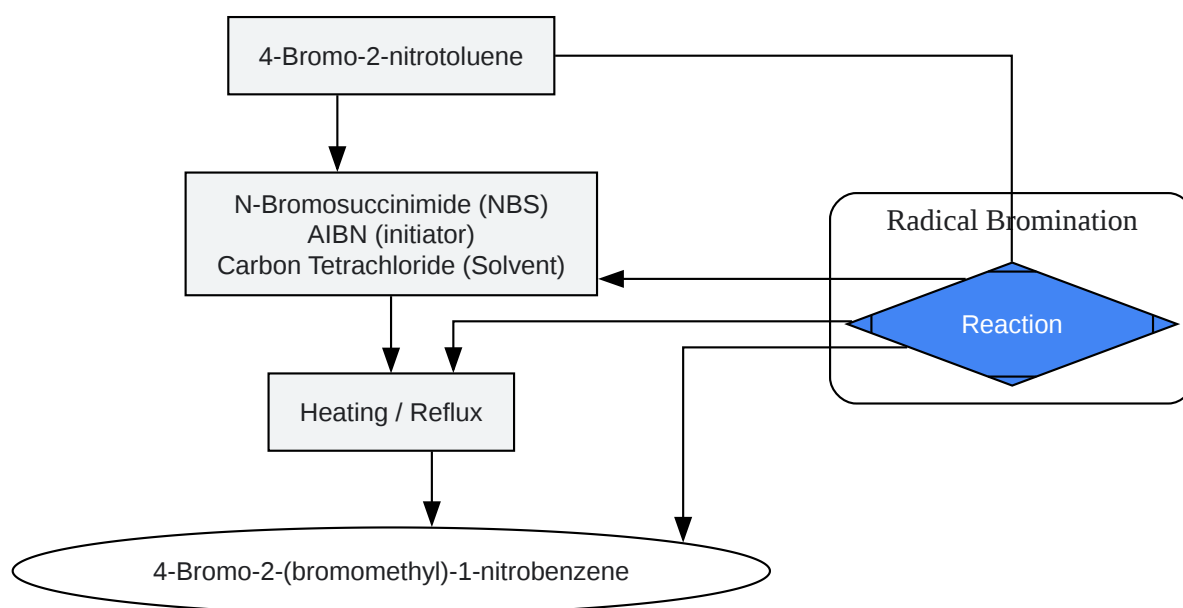
The reactivity of **4-Bromo-2-(bromomethyl)-1-nitrobenzene** is governed by its three functional groups:

- **Benzylic Bromide ($-\text{CH}_2\text{Br}$):** This is the most reactive site for nucleophilic substitution. The benzylic position is activated, making the bromine a good leaving group. This allows for the introduction of a wide range of nucleophiles, a key feature in its use as a synthetic intermediate.
- **Aromatic Bromine ($-\text{Br}$):** The bromine atom attached to the benzene ring is less reactive towards nucleophilic aromatic substitution. However, its reactivity can be enhanced by the electron-withdrawing nitro group, particularly at the positions ortho and para to the nitro group.^[7] It can also participate in transition metal-catalyzed cross-coupling reactions.
- **Nitro Group ($-\text{NO}_2$):** The nitro group is a strong electron-withdrawing group that deactivates the benzene ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution.^[7] The nitro group can also be reduced to an amino group, providing a route to other functionalized derivatives.

Synthesis of 4-Bromo-2-(bromomethyl)-1-nitrobenzene

A common and effective method for the synthesis of **4-Bromo-2-(bromomethyl)-1-nitrobenzene** is the radical bromination of the corresponding methyl-substituted precursor, 4-bromo-2-nitrotoluene.[8]

Synthetic Workflow Diagram



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Caption: Radical bromination of 4-bromo-2-nitrotoluene.

Experimental Protocol

The following is a representative procedure for the synthesis of **4-Bromo-2-(bromomethyl)-1-nitrobenzene**.

Materials:

- 4-Bromo-2-nitrotoluene

- N-Bromosuccinimide (NBS)
- α,α' -Azobisisobutyronitrile (AIBN) or benzoyl peroxide
- Carbon tetrachloride (CCl_4) or another suitable non-polar solvent
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Magnetic stirrer

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-bromo-2-nitrotoluene, N-bromosuccinimide (1.1 equivalents), and a catalytic amount of AIBN in carbon tetrachloride.
- **Reaction:** Heat the mixture to reflux with vigorous stirring. The reaction is typically initiated by the thermal decomposition of AIBN, which generates free radicals.[8]
- **Monitoring:** Monitor the progress of the reaction by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct, being insoluble in CCl_4 , can be removed by filtration.
- **Purification:** The filtrate is concentrated under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography on silica gel.

Applications in Research and Development

4-Bromo-2-(bromomethyl)-1-nitrobenzene is a key intermediate in the synthesis of various high-value organic compounds.

- **Pharmaceutical Synthesis:** It serves as a precursor for the synthesis of active pharmaceutical ingredients (APIs). The reactive bromomethyl group allows for the attachment of this moiety to other molecules to build more complex drug candidates.[\[1\]](#)[\[9\]](#)
- **Agrochemicals:** This compound is used in the development of new pesticides and herbicides.[\[4\]](#)[\[9\]](#)
- **Dyes and Pigments:** It is also utilized in the production of specialty dyes.[\[4\]](#)
- **Organic Synthesis:** In a broader sense, it is a versatile building block for introducing the 4-bromo-2-nitrobenzyl group into organic molecules, which can then be further functionalized.[\[8\]](#)

Safety and Handling

Due to its reactive nature, **4-Bromo-2-(bromomethyl)-1-nitrobenzene** must be handled with appropriate safety precautions.

- **Hazards:** The compound is irritating to the skin and eyes.[\[4\]](#) It is classified as causing severe skin burns and eye damage.[\[10\]](#) Prolonged exposure should be avoided.[\[4\]](#) Inhalation of dust should also be prevented.[\[4\]](#)
- **Personal Protective Equipment (PPE):** Always handle this chemical in a well-ventilated area or a fume hood.[\[4\]](#) Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[\[4\]](#)
- **Storage:** Store in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere.[\[5\]](#)[\[6\]](#)
- **Disposal:** Dispose of waste in accordance with local, state, and federal regulations.[\[4\]](#) Do not dump into the environment.

Conclusion

4-Bromo-2-(bromomethyl)-1-nitrobenzene is a valuable and highly reactive chemical intermediate with significant applications in organic synthesis. Its unique combination of functional groups provides multiple pathways for the construction of complex molecules for the

pharmaceutical, agrochemical, and materials science industries. A thorough understanding of its properties, synthesis, and safe handling is crucial for its effective and responsible use in research and development.

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- To cite this document: BenchChem. [Physical and chemical properties of 4-Bromo-2-(bromomethyl)-1-nitrobenzene]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3036539#physical-and-chemical-properties-of-4-bromo-2-bromomethyl-1-nitrobenzene]

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